4,6-Dichloro-2-ethyl-5-methylpyrimidine
Overview
Description
4,6-Dichloro-2-ethyl-5-methylpyrimidine is a chemical compound with the molecular formula C7H8Cl2N2 . It is used in various scientific research, including pharmaceutical synthesis and agrochemical development.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4 and 6 positions of the ring are substituted with chlorine atoms, the 2 position is substituted with an ethyl group, and the 5 position is substituted with a methyl group.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It has a molecular weight of 191.06 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Synthesis and Process Research
4,6-Dichloro-2-ethyl-5-methylpyrimidine is a significant intermediate in the synthesis of the anticancer drug dasatinib. Its synthesis involves processes such as cyclization and chlorination, with optimal conditions being identified for maximum yield. The compound's synthesis and process research provide insight into efficient production methods for pharmaceutical applications (Guo Lei-ming, 2012).
Precursor in Pharmaceutical and Explosive Industries
This compound acts as an important precursor in the production of high explosives and medicinal products. The study of its process chemistry explores various alcohols, alkoxides, and reaction periods to develop economical processes for its production, ensuring high-quality output (R. Patil et al., 2008).
Potential Synthon for Pyrimidines
2,4-Dichloro-5-(1-o-carboranylmethyl)-6-methylpyrimidine, a closely related compound, is a potential synthon for various substituted pyrimidines. Its synthesis from ethyl 2-acetyl-4-pentynoate and other steps demonstrates its potential in creating diverse pyrimidine-based structures, useful in pharmaceutical research (R. Reynolds et al., 1991).
Thermochemical Properties
The thermochemical properties of isomers of dichloromethylpyrimidine, including 4,6-dichloro-2-methylpyrimidine and 4,6-dichloro-5-methylpyrimidine, have been studied. Understanding their enthalpies of formation in various phases contributes to their efficient utilization in chemical syntheses (P. Szterner et al., 2016).
Mechanism of Action
Safety and Hazards
The safety information available indicates that 4,6-Dichloro-2-ethyl-5-methylpyrimidine may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4,6-dichloro-2-ethyl-5-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-5-10-6(8)4(2)7(9)11-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUGIQDTXNTOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41026-91-9 | |
Record name | 4,6-dichloro-2-ethyl-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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